molecular formula C11H17NO3 B2693933 1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361657-86-3

1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2693933
CAS No.: 2361657-86-3
M. Wt: 211.261
InChI Key: LUWSRDFFUQWRAM-UHFFFAOYSA-N
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Description

1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one is an organic compound that features a morpholine ring and an oxolane ring

Preparation Methods

The synthesis of 1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve hydrogen bonding, π-stacking, and hydrophobic interactions .

Comparison with Similar Compounds

1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the morpholine and oxolane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-11(13)12-4-6-15-10(7-12)9-3-5-14-8-9/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWSRDFFUQWRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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